

# Physicochemical properties of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid

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## Compound of Interest

Compound Name: 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid

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An In-depth Technical Guide on the Physicochemical Properties of **2-methyl-4-(1H-pyrrol-1-yl)benzoic acid**

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental physicochemical data for **2-methyl-4-(1H-pyrrol-1-yl)benzoic acid** is not readily available in public scientific literature. The following guide provides predicted data for the target compound and outlines the standard experimental protocols that would be employed for its characterization.

## Introduction

**2-methyl-4-(1H-pyrrol-1-yl)benzoic acid** is an aromatic carboxylic acid derivative containing a pyrrole moiety. Its structure suggests potential applications in medicinal chemistry and materials science, as both benzoic acids and pyrroles are common scaffolds in biologically active compounds and functional materials. A thorough understanding of its physicochemical properties is paramount for any research and development activities, including formulation, pharmacokinetic profiling, and process chemistry.

This document summarizes the available computed data for **2-methyl-4-(1H-pyrrol-1-yl)benzoic acid** and provides detailed, generalized experimental protocols for the determination of its key physicochemical properties.

## Chemical Identity and Structure

- IUPAC Name: **2-methyl-4-(1H-pyrrol-1-yl)benzoic acid**
- Molecular Formula: C<sub>12</sub>H<sub>11</sub>NO<sub>2</sub>[\[1\]](#)
- SMILES: CC1=C(C=CC(=C1)N2C=CC=C2)C(=O)O[\[1\]](#)
- InChI Key: RAECIJDHJSGACW-UHFFFAOYSA-N[\[1\]](#)

## Physicochemical Properties

Due to the absence of published experimental data, the following tables present computed and predicted values for the target compound. For comparative context, experimental data for a structurally related isomer, 4-(1H-pyrrol-1-yl)benzoic acid, is also provided.

### Data for 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid (Computed)

Property	Value	Source
Molecular Weight	201.22 g/mol	PubChem <a href="#">[1]</a>
Monoisotopic Mass	201.07898 Da	PubChem <a href="#">[1]</a>
XLogP3	2.2	PubChem <a href="#">[1]</a>
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	2	PubChem
Topological Polar Surface Area	55.1 Å <sup>2</sup>	PubChem
Heavy Atom Count	15	PubChem

### Data for 4-(1H-pyrrol-1-yl)benzoic acid (Isomer, Experimental)

Property	Value	Source
Molecular Weight	187.19 g/mol	Sigma-Aldrich[2]
Melting Point	286-289 °C	Sigma-Aldrich[2]
Assay Purity	99%	Sigma-Aldrich[2]

## Experimental Protocols for Physicochemical Characterization

The following sections detail standard laboratory methodologies for determining the key physicochemical properties of a novel organic compound like **2-methyl-4-(1H-pyrrol-1-yl)benzoic acid**.

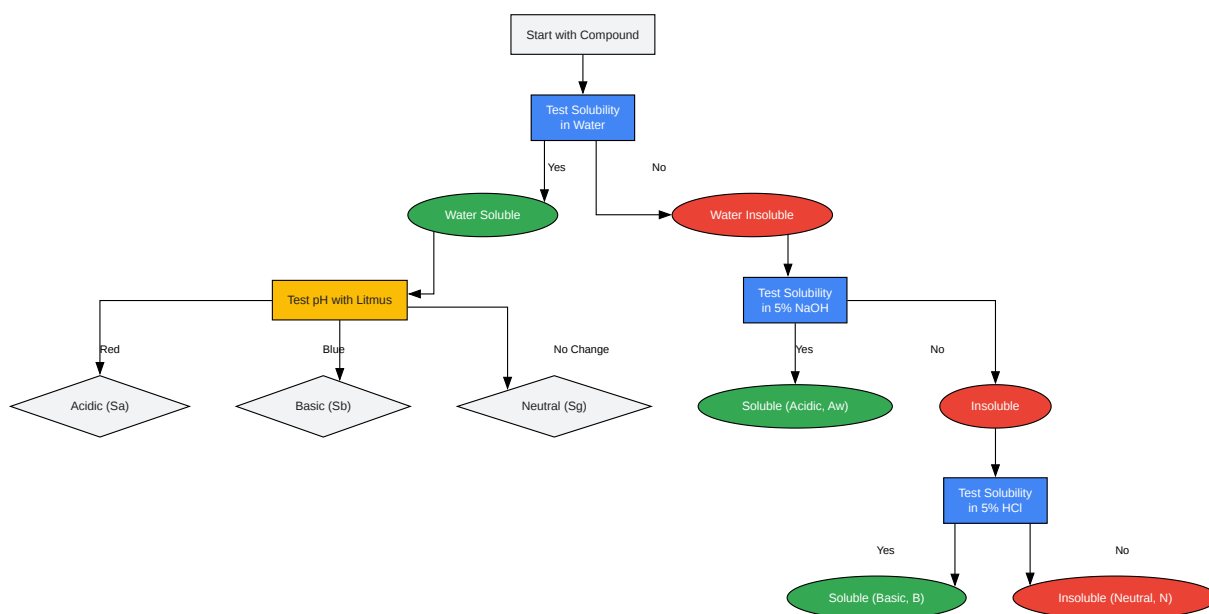
### Solubility Determination

The solubility of a compound is a critical parameter for its formulation and biological testing. A qualitative and semi-quantitative determination can be performed using a hierarchical testing method.

Protocol:

- Water Solubility:
  - Add approximately 25 mg of the compound to a test tube.
  - Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.
  - Observe if the compound dissolves completely. If it dissolves, proceed to test its pH with litmus paper to classify it as a water-soluble acid, base, or neutral compound.[3][4]
- Aqueous Base Solubility (if water-insoluble):
  - To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, with vigorous shaking.
  - Solubility in NaOH indicates an acidic functional group.

- To confirm, acidify the solution with 5% HCl. The reappearance of a precipitate confirms the compound is a water-insoluble acid.[\[5\]](#)
- Aqueous Acid Solubility (if water-insoluble):
  - To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution in portions, with vigorous shaking.
  - Solubility in HCl is a strong indication of a basic functional group (e.g., an amine).[\[4\]](#)
- Organic Solvent Solubility:
  - Test the solubility in various organic solvents (e.g., ethanol, methanol, DMSO, acetone, hexane) by adding a small, weighed amount of the compound to a known volume of the solvent until saturation is reached.[\[6\]](#)



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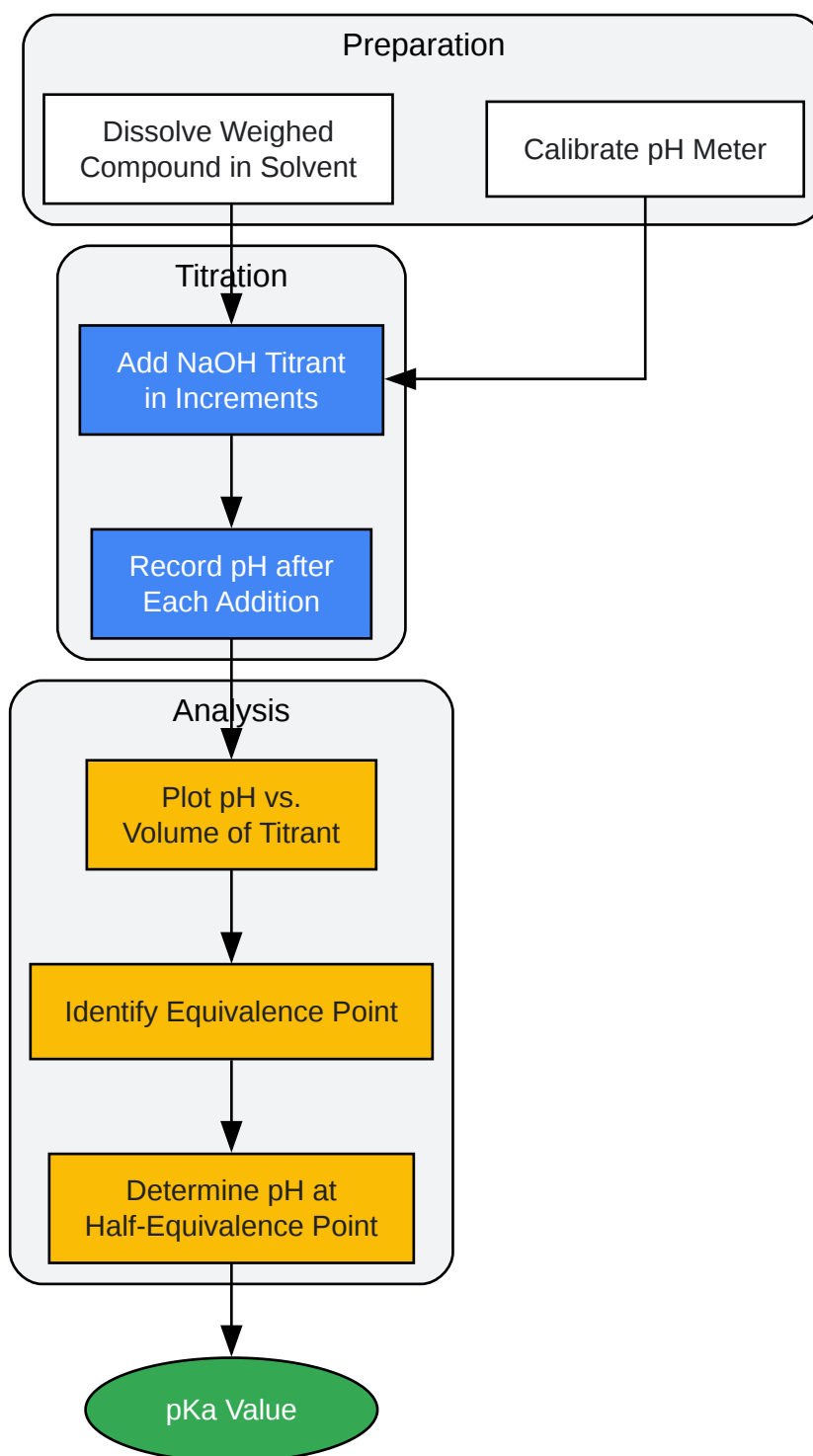
Caption: Workflow for Qualitative Solubility Testing.

## pKa Determination

The acid dissociation constant ( $pK_a$ ) is a measure of the acidity of a compound. For a carboxylic acid, this value is crucial for predicting its ionization state at physiological pH.

#### Protocol: Potentiometric Titration<sup>[7]</sup>

- Preparation:
  - Accurately weigh a sample of the compound (e.g., 1-5 mg) and dissolve it in a suitable solvent. If the compound is poorly water-soluble, a co-solvent like methanol or DMSO may be used, though this will yield an apparent  $pK_a$  ( $pK_a'$ ) specific to that solvent system.<sup>[2][7]</sup>
  - Ensure all solutions are prepared with carbonate-free water to avoid errors, especially when titrating at neutral-to-high pH.<sup>[7]</sup>
- Titration:
  - Calibrate a pH meter with standard buffer solutions.
  - Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
  - Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
  - Record the pH of the solution after each addition, allowing the reading to stabilize.
- Data Analysis:
  - Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
  - The  $pK_a$  is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the curve.
  - Alternatively, the inflection point of the first derivative of the titration curve can be used to accurately determine the equivalence point.



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Caption: Workflow for pKa Determination via Potentiometric Titration.

## LogP Determination

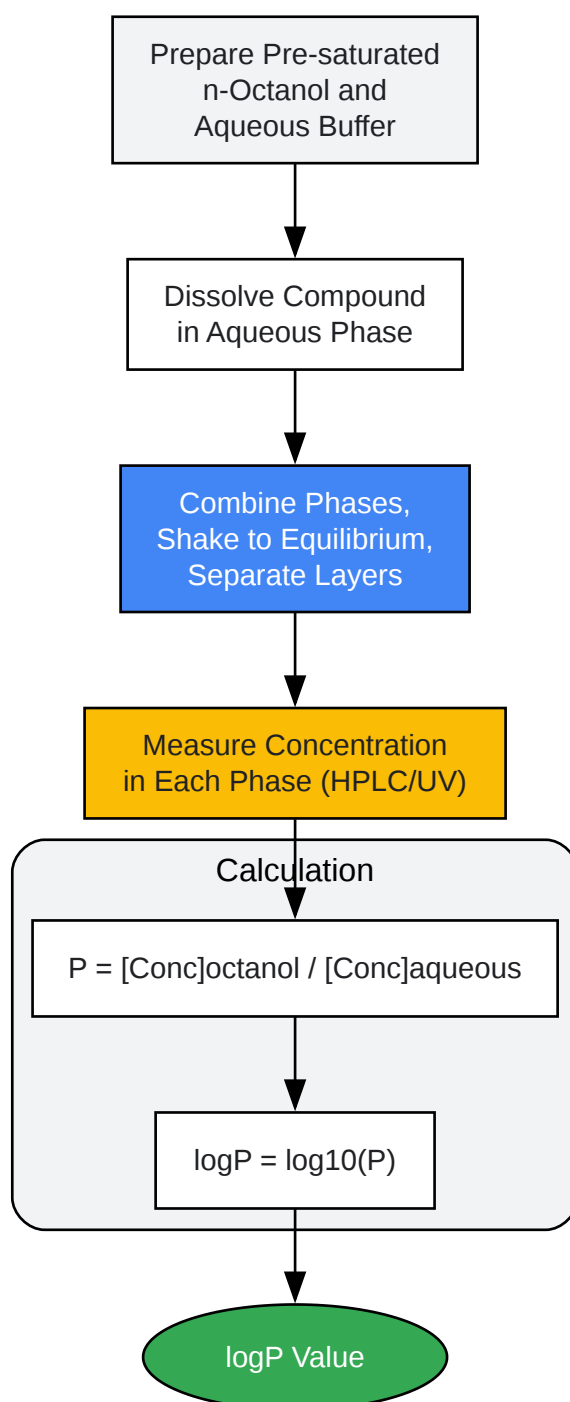
The n-octanol/water partition coefficient (P), or its logarithm (logP), is the standard measure of a compound's lipophilicity. It is a key predictor of drug absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Shake-Flask Method[8]

- Preparation:
  - Prepare a phosphate buffer solution at a relevant pH (e.g., pH 7.4 to mimic physiological conditions) and saturate it with n-octanol.
  - Saturate n-octanol with the same aqueous buffer. This pre-saturation of phases is critical for accurate results.
- Partitioning:
  - Dissolve a known amount of the compound in the aqueous buffer.
  - Add an equal volume of the pre-saturated n-octanol to a flask or vial containing the aqueous solution of the compound.
  - Seal the container and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition and reach equilibrium between the two phases.[8]
  - Let the mixture stand until the two phases have completely separated. Centrifugation can be used to accelerate this process.
- Quantification:
  - Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
  - Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation:



- Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:  $P = \frac{[\text{Concentration}]_{\text{octanol}}}{[\text{Concentration}]_{\text{aqueous}}}$ .
- The logP is the base-10 logarithm of this value:  $\log P = \log_{10}(P)$ .



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Caption: Workflow for LogP Determination via Shake-Flask Method.

## Conclusion

While experimental data for **2-methyl-4-(1H-pyrrol-1-yl)benzoic acid** remains to be published, its chemical structure and computed properties provide a foundational understanding for researchers. The predicted XLogP of 2.2 suggests moderate lipophilicity. The presence of a carboxylic acid group indicates it will be an acidic compound, with solubility strongly dependent on pH. The detailed experimental protocols provided in this guide offer a clear roadmap for the systematic and accurate characterization of this and other novel chemical entities, which is an essential step in the drug discovery and development pipeline.

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